
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid is a chemical compound with the molecular formula C5H2Cl2N2O3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid typically involves the chlorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with hydroxylating agents under controlled conditions to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of various substituted pyridazine derivatives.
科学的研究の応用
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
5-Hydroxypyridazine-4-carboxylicacid:
3,6-Dichloro-4-isopropylpyridazine: Contains an isopropyl group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
3,6-Dichloro-5-hydroxypyridazine-4-carboxylicacid is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C5H2Cl2N2O3 |
|---|---|
分子量 |
208.98 g/mol |
IUPAC名 |
3,6-dichloro-4-oxo-1H-pyridazine-5-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1(5(11)12)2(10)4(7)9-8-3/h(H,8,10)(H,11,12) |
InChIキー |
HZNHHVZYJOUJBO-UHFFFAOYSA-N |
正規SMILES |
C1(=C(NN=C(C1=O)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


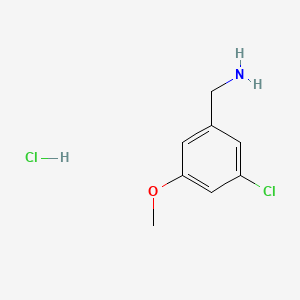
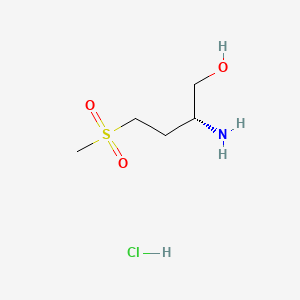
![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
![1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B13456529.png)
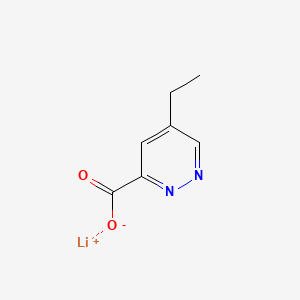
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
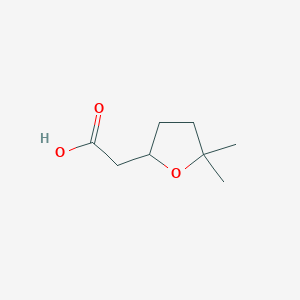
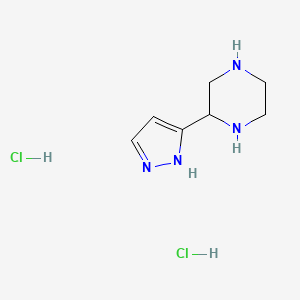
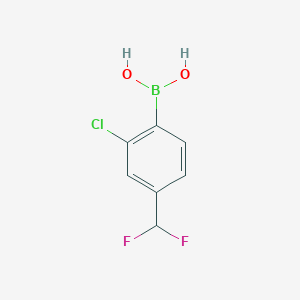

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
